(Bicyclo(2.2.1)hept-2-yl)methyl propionate
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Overview
Description
EINECS 300-782-6, also known as 2-hydroxyethyl methacrylate, is a widely used chemical compound in various industries. It is an ester of methacrylic acid and ethylene glycol, characterized by its clear, colorless appearance and mild odor. This compound is primarily used in the production of polymers and resins, making it a crucial component in the manufacturing of coatings, adhesives, and sealants.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-hydroxyethyl methacrylate is synthesized through the esterification of methacrylic acid with ethylene glycol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under controlled temperature conditions, usually between 60-80°C, to ensure optimal yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of 2-hydroxyethyl methacrylate involves continuous processes to maximize efficiency and output. The raw materials, methacrylic acid and ethylene glycol, are fed into a reactor where they undergo esterification. The resulting product is then purified through distillation to remove any unreacted starting materials and by-products. The final product is a high-purity 2-hydroxyethyl methacrylate, ready for use in various applications.
Chemical Reactions Analysis
Types of Reactions
2-hydroxyethyl methacrylate undergoes several types of chemical reactions, including:
Polymerization: This compound readily polymerizes in the presence of free radical initiators, such as benzoyl peroxide or azobisisobutyronitrile, to form polymethacrylate resins.
Esterification: It can react with other alcohols or acids to form different esters.
Hydrolysis: In the presence of water and under acidic or basic conditions, 2-hydroxyethyl methacrylate can hydrolyze back to methacrylic acid and ethylene glycol.
Common Reagents and Conditions
Polymerization: Free radical initiators (e.g., benzoyl peroxide), temperatures ranging from 60-100°C.
Esterification: Acid catalysts (e.g., sulfuric acid), temperatures between 60-80°C.
Hydrolysis: Acidic or basic conditions, ambient temperatures.
Major Products Formed
Polymethacrylate Resins: Formed through polymerization, used in coatings, adhesives, and sealants.
Various Esters: Formed through esterification with different alcohols or acids.
Scientific Research Applications
2-hydroxyethyl methacrylate has a wide range of applications in scientific research, including:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers for various applications.
Biology: Utilized in the preparation of hydrogels for cell culture and tissue engineering.
Medicine: Employed in the production of dental materials, such as dental composites and adhesives.
Industry: Integral in the manufacturing of coatings, adhesives, and sealants due to its excellent adhesion properties and chemical resistance.
Mechanism of Action
The primary mechanism of action of 2-hydroxyethyl methacrylate involves its ability to polymerize and form cross-linked networks. This polymerization process is initiated by free radicals, which create reactive sites on the methacrylate groups, leading to the formation of long polymer chains. These polymer chains can further cross-link, resulting in a three-dimensional network that imparts strength and durability to the final product. The molecular targets involved in this process are the methacrylate groups, which undergo radical-induced polymerization.
Comparison with Similar Compounds
2-hydroxyethyl methacrylate can be compared with other methacrylate esters, such as:
Methyl Methacrylate: A simpler ester of methacrylic acid, used primarily in the production of polymethyl methacrylate (PMMA) plastics.
Butyl Methacrylate: Another ester of methacrylic acid, used in the production of flexible and impact-resistant polymers.
Ethyl Methacrylate: Similar to methyl methacrylate but with slightly different properties, used in various polymer applications.
Uniqueness
2-hydroxyethyl methacrylate is unique due to its hydroxyl group, which imparts additional reactivity and functionality. This hydroxyl group allows for the formation of hydrogen bonds, enhancing the adhesion properties of the resulting polymers. Additionally, the presence of the hydroxyl group makes 2-hydroxyethyl methacrylate more hydrophilic compared to other methacrylate esters, making it suitable for applications requiring water compatibility.
Properties
CAS No. |
93963-39-4 |
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Molecular Formula |
C11H18O2 |
Molecular Weight |
182.26 g/mol |
IUPAC Name |
2-bicyclo[2.2.1]heptanylmethyl propanoate |
InChI |
InChI=1S/C11H18O2/c1-2-11(12)13-7-10-6-8-3-4-9(10)5-8/h8-10H,2-7H2,1H3 |
InChI Key |
ILYGOVBAIRGHAB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)OCC1CC2CCC1C2 |
Origin of Product |
United States |
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